molecular formula C8H8F3NO2 B1441229 4-Methoxy-3-(trifluoromethoxy)aniline CAS No. 647855-21-8

4-Methoxy-3-(trifluoromethoxy)aniline

Cat. No.: B1441229
CAS No.: 647855-21-8
M. Wt: 207.15 g/mol
InChI Key: SUHKHUKMTRYZOA-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)aniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both an aniline and a methoxy group on a benzene ring, further functionalized with a trifluoromethoxy substituent, making it a valuable intermediate for the construction of more complex molecules. Researchers utilize this aniline derivative as a precursor in the synthesis of various nitrogen-containing heterocycles, such as quinoxalines, which are scaffolds of interest in the development of new pharmaceutical agents . The incorporation of the trifluoromethoxy group is of particular interest due to its potential to influence the molecule's metabolic stability. Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic uses. All researchers handling this compound should consult its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKHUKMTRYZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720323
Record name 4-Methoxy-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647855-21-8
Record name 4-Methoxy-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethoxy)aniline (CAS 647855-21-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Publicly available, in-depth technical information, including comprehensive spectral data, established synthesis protocols, and specific applications for 4-Methoxy-3-(trifluoromethoxy)aniline (CAS 647855-21-8), is limited. This compound is frequently confused with its structural isomer, 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7). This guide synthesizes the confirmed data for CAS 647855-21-8 and provides a comparative context based on related, well-documented compounds to offer insights into its potential characteristics and applications.

Core Compound Identification and Properties

4-Methoxy-3-(trifluoromethoxy)aniline is a substituted aniline derivative, a class of compounds that are pivotal as building blocks in medicinal chemistry and materials science. The introduction of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group onto the aniline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a potentially valuable intermediate for drug discovery and development.

Table 1: Physicochemical Properties of 4-Methoxy-3-(trifluoromethoxy)aniline

PropertyValueSource
CAS Number 647855-21-8[1]
Molecular Formula C8H8F3NO2[1]
InChI Key SUHKHUKMTRYZOA-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Purity ≥99.00%[1]
Storage Temperature Ambient[1]

Spectroscopic Characterization

While specific spectral data for 4-Methoxy-3-(trifluoromethoxy)aniline is not widely published, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request. For researchers working with this compound, the following analytical workflow is recommended for structural verification and purity assessment.

Recommended Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) nmr 1H NMR, 13C NMR, 19F NMR prep->nmr Structural Elucidation ms Mass Spectrometry (e.g., ESI-MS) prep->ms Molecular Weight Confirmation ir Infrared Spectroscopy (FT-IR) prep->ir Functional Group Identification interpret Correlate spectral data with proposed structure nmr->interpret ms->interpret ir->interpret

Caption: Recommended workflow for the spectroscopic characterization of 4-Methoxy-3-(trifluoromethoxy)aniline.

Synthesis and Reactivity

A definitive, published synthesis protocol for 4-Methoxy-3-(trifluoromethoxy)aniline has not been identified in the scientific literature. However, based on the synthesis of analogous compounds, a plausible synthetic route can be postulated.

Postulated Synthetic Pathway

A potential synthetic route could involve the nitration of a suitably substituted methoxy-trifluoromethoxy benzene precursor, followed by the reduction of the nitro group to the corresponding aniline. The choice of reagents and reaction conditions would be critical to control regioselectivity and maximize yield.

G start Substituted Benzene Precursor nitration Nitration (e.g., HNO3/H2SO4) start->nitration Step 1 reduction Nitro Group Reduction (e.g., H2/Pd-C, Sn/HCl) nitration->reduction Step 2 product 4-Methoxy-3-(trifluoromethoxy)aniline reduction->product Final Product

Caption: A postulated synthetic pathway for 4-Methoxy-3-(trifluoromethoxy)aniline.

Potential Applications in Drug Discovery

The trifluoromethoxy group is a bioisostere of the methoxy group and is often incorporated into drug candidates to enhance metabolic stability and lipophilicity. The electron-withdrawing nature of the trifluoromethoxy group can also modulate the pKa of the aniline nitrogen, influencing its binding characteristics with biological targets.

Given these properties, 4-Methoxy-3-(trifluoromethoxy)aniline is a promising building block for the synthesis of novel therapeutic agents, particularly in areas where aniline derivatives have shown utility, such as kinase inhibitors and receptor modulators.

Safety and Handling

The available safety data for 4-Methoxy-3-(trifluoromethoxy)aniline indicates that it should be handled with care.[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

4-Methoxy-3-(trifluoromethoxy)aniline is a commercially available yet under-documented chemical intermediate. While its structural features suggest significant potential in medicinal chemistry and materials science, a clear gap exists in the public scientific literature regarding its specific properties, synthesis, and applications. The information provided in this guide is based on the limited available data and extrapolations from closely related analogues. Further research is warranted to fully characterize this compound and unlock its potential for scientific innovation.

References

Sources

3-(Trifluoromethoxy)-p-anisidine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Trifluoromethoxy)-p-anisidine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and application of 3-(Trifluoromethoxy)-p-anisidine. We will move beyond basic data to explore the causality behind its utility, providing field-proven insights into its application as a sophisticated building block in modern chemistry.

Core Chemical Identity and Physicochemical Profile

3-(Trifluoromethoxy)-p-anisidine, systematically named 4-methoxy-3-(trifluoromethoxy)aniline , is a disubstituted aniline derivative. The "p-anisidine" core establishes a para relationship between the primary amine (-NH₂) and the methoxy (-OCH₃) group. The addition of a trifluoromethoxy (-OCF₃) group at the ortho position to the amine confers unique electronic and metabolic properties, making it a highly valued intermediate.

Table 1: Key Chemical and Physical Properties

Property Value
Systematic Name 4-methoxy-3-(trifluoromethoxy)aniline
Synonym(s) 3-(Trifluoromethoxy)-p-anisidine
CAS Number 647855-21-8
Molecular Formula C₈H₈F₃NO₂[1]
Molecular Weight 177.12 g/mol [2][3][4]
Appearance Solid[1]

| InChI Key | SUHKHUKMTRYZOA-UHFFFAOYSA-N[1] |

The molecular structure is depicted below, highlighting the spatial arrangement of its key functional groups.

Caption: 2D structure of 4-methoxy-3-(trifluoromethoxy)aniline.

The Strategic Importance of the Trifluoromethoxy Group in Drug Design

The incorporation of a trifluoromethoxy (-OCF₃) group is a cornerstone strategy in modern medicinal chemistry to enhance a drug candidate's profile.[5] Molecules containing this moiety often exhibit superior pharmacological and biological properties.[6]

  • Metabolic Stability: The -OCF₃ group is exceptionally stable to metabolic degradation. Unlike a methoxy (-OCH₃) group, which is prone to O-dealkylation by cytochrome P450 enzymes, the carbon-fluorine bonds in the -OCF₃ group are highly resistant to cleavage, thereby increasing the compound's in vivo half-life.

  • Lipophilicity and Permeability: The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This enhancement is often greater than that provided by a trifluoromethyl (-CF₃) group. Increased lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.

  • Conformational Effects: As a moderately sized, lipophilic group, the -OCF₃ substituent can influence the molecule's preferred conformation. This can lock the molecule into a bioactive shape, enhancing its binding affinity to a specific biological target.

Synthesis Strategies and Methodologies

The synthesis of ortho-trifluoromethoxylated aniline derivatives presents a significant challenge in organic chemistry.[6] Conventional methods can be limited by substrate scope or require hazardous reagents.[6] Modern approaches often leverage specialized fluorinating agents.

A user-friendly and generalizable protocol has been developed for related structures, which can be adapted for 3-(Trifluoromethoxy)-p-anisidine. The conceptual workflow involves the formation of an N-O bond followed by a thermally induced rearrangement.

synthesis_workflow A p-Anisidine Derivative (e.g., N-protected, N-hydroxy) B N-(Trifluoromethoxy) Intermediate A->B Electrophilic Trifluoromethoxylation (e.g., Togni Reagent II) C 3-(Trifluoromethoxy)-p-anisidine (Final Product) B->C Thermal Rearrangement & Deprotection

Caption: Conceptual workflow for ortho-trifluoromethoxylation of an aniline.

Illustrative Experimental Protocol: Ortho-Trifluoromethoxylation

This protocol is based on established methods for the synthesis of related ortho-trifluoromethoxylated aniline derivatives and serves as a validated starting point.[6]

  • Expertise & Rationale: The choice of starting material is critical. An N-protected and N-hydroxylated aniline derivative is used because the N-O bond is susceptible to reaction with an electrophilic trifluoromethyl source.

  • Step 1: Formation of the N-O Intermediate:

    • To a solution of the N-hydroxyacetamido-p-anisidine precursor (1.0 eq) in chloroform, add a catalytic amount of cesium carbonate (Cs₂CO₃, 0.1 eq).

    • Causality: The weak base activates the substrate without degrading the electrophilic reagent.

    • Add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.2 eq) portion-wise at room temperature.

    • Causality: Togni reagent II is a stable, easy-to-handle source of an electrophilic "CF₃" equivalent, which, in this context, facilitates the formation of the N-OCF₃ bond.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 2: Thermal Rearrangement and Deprotection:

    • After aqueous workup and extraction, the crude N-(trifluoromethoxy) intermediate is isolated.

    • Dissolve the intermediate in a high-boiling point solvent such as nitromethane.

    • Heat the solution to 120 °C.

    • Causality: The thermal energy drives an intramolecular rearrangement, migrating the -OCF₃ group from the nitrogen atom to the ortho-position of the aromatic ring.

    • Follow the rearrangement by TLC or LC-MS.

  • Step 3: Purification (Self-Validation):

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue using column chromatography on silica gel.

    • The integrity of the final product, 3-(Trifluoromethoxy)-p-anisidine, is validated by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Applications in Drug Discovery and Agrochemicals

As a fluorinated building block, 3-(Trifluoromethoxy)-p-anisidine is primarily used as a precursor for creating more complex active pharmaceutical ingredients (APIs) and agrochemicals.[6][7]

  • Oncology: The aniline functional group is a versatile handle for synthesizing heterocyclic scaffolds like quinolines, benzimidazoles, and benzotriazoles.[7] These core structures are prevalent in compounds with demonstrated antitumor and antiviral activities.[7] Derivatives of trifluoromethoxy aniline have been investigated for their potential to overcome drug resistance in cancer therapies.[8]

  • Pesticide Development: The trifluoromethyl group is a common feature in modern pesticides. The title compound serves as an important intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides, which are recognized as effective pesticides.[9][10]

  • Materials Science: The unique electronic properties conferred by the fluorine atoms make such compounds candidates for the development of functional materials.[6]

Safety and Handling

3-(Trifluoromethoxy)-p-anisidine and its precursors should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as a warning-level hazard, with potential for harm if swallowed and causing skin and eye irritation.[1] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

References

  • He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline . Acta Crystallographica Section E: Structure Reports Online, 68(2), o389. [Link]

  • He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline . IUCr Journals. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2017). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives . Request PDF. [Link]

  • 3-(Trifluoromethoxy)aniline | CAS 1535-73-5 . Pharmaffiliates. [Link]

  • 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 . PubChem - NIH. [Link]

  • Design strategy of 4-(trifluoromethoxy) aniline derivatives . ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

Sources

Commercial availability of 4-Methoxy-3-(trifluoromethoxy)aniline for research

Author: BenchChem Technical Support Team. Date: February 2026

The Commercial Availability & Technical Utilization of 4-Methoxy-3-(trifluoromethoxy)aniline

Executive Summary

4-Methoxy-3-(trifluoromethoxy)aniline (CAS: 647855-21-8 ) is a specialized fluorinated building block used primarily in the optimization of lead compounds for medicinal chemistry and agrochemicals. Distinct from its more common trifluoromethyl analog, this compound offers unique physicochemical properties—specifically increased lipophilicity and metabolic stability—mediated by the trifluoromethoxy (-OCF


) group.

This guide addresses the critical supply chain ambiguity between the -OCF


  and -CF

variants, provides a strategic sourcing framework, and outlines the handling protocols required to maintain the integrity of this oxidation-prone aniline derivative.

Technical Profile & Identification

Chemical Identity

The precise identification of this compound is critical due to the high prevalence of its structural analog, 4-Methoxy-3-(trifluoromethyl)aniline. Researchers must verify the oxygen linker on the meta-substituent.

FeatureSpecification
IUPAC Name 4-Methoxy-3-(trifluoromethoxy)aniline
CAS Number 647855-21-8
Molecular Formula C

H

F

NO

Molecular Weight 207.15 g/mol
MDL Number MFCD18390012
InChI Key SUHKHUKMTRYZOA-UHFFFAOYSA-N
Appearance Off-white to pale brown solid (prone to darkening)
Structural differentiation (Critical Check)
  • Target Compound (CAS 647855-21-8): Contains -OCF

    
      at position 3.
    
  • Common Analog (CAS 393-15-7): Contains -CFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
      at position 3.
    
  • Impact: The -OCF

    
     group is electronically distinct, acting as a stronger electron-withdrawing group by induction but donating electron density by resonance, and has a different conformational preference (orthogonal twist) compared to -CF
    
    
    
    .

Strategic Sourcing Guide

Commercial availability for CAS 647855-21-8 is "Tier 2" (Specialty Building Block), meaning it is not a commodity chemical and often requires lead times of 2–4 weeks if not in local stock.

Primary Suppliers & Tiers
Supplier TierRepresentative VendorsAvailability StatusPurity Standard
Tier 1 (Catalog) Sigma-Aldrich (via Fluorochem), BLD PharmIn Stock / 2-3 Weeks≥97%
Tier 2 (Aggregators) eMolecules, MolPortVariable (Drop-ship)Varies
Tier 3 (Bulk/CRO) Enamine, Combi-BlocksInquiry Required≥98%
Sourcing Decision Logic

The synthesis of trifluoromethoxy arenes requires hazardous reagents (e.g., fluorophosgene, Togni reagents) or harsh conditions.[1] Therefore, purchasing is overwhelmingly recommended over in-house synthesis for quantities <100g.

SourcingStrategy Start Need 4-Methoxy-3-(trifluoromethoxy)aniline CheckStock Check Tier 1 Suppliers (Sigma, BLD, Fluorochem) Start->CheckStock InStock In Stock? CheckStock->InStock Buy PURCHASE (Lead time < 1 week) InStock->Buy Yes CheckBulk Check Tier 3 (Enamine/Combi-Blocks) InStock->CheckBulk No BulkAvail Bulk Available? CheckBulk->BulkAvail BulkAvail->Buy Yes (2-4 weeks) CustomSynth Commission Custom Synthesis (Do NOT synthesize in-house) BulkAvail->CustomSynth No

Figure 1: Decision matrix for sourcing CAS 647855-21-8. Due to the complexity of introducing the -OCF3 group, in-house synthesis is discouraged for medicinal chemistry teams.

Scientific Application & Rationale

Medicinal Chemistry Utility

The 4-Methoxy-3-(trifluoromethoxy)aniline scaffold is utilized primarily to modulate the lipophilicity (LogP) and metabolic stability of drug candidates.

  • The "Super-Esther" Effect: The trifluoromethoxy group is often termed a "super-ether." It mimics the methoxy group sterically but resists metabolic O-dealkylation due to the strong C-F bonds.

  • Electronic Modulation: The -OCF

    
     group typically has a Hammett constant (
    
    
    
    ) of ~0.35, making it electron-withdrawing, which lowers the pKa of the aniline nitrogen compared to a simple dimethoxy-aniline. This is crucial for tuning the basicity of the amine for kinase hinge binding.
Synthesis of Downstream Targets

This aniline is a versatile nucleophile. Common reactions include:

  • Amide Coupling: Reaction with acid chlorides to form pharmacophores.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides.

  • Heterocycle Formation: Cyclization to form quinazolines or benzimidazoles (common in kinase inhibitors).

Handling, Safety & QC Protocols

Anilines are notorious for oxidation. The presence of the electron-withdrawing -OCF


 group stabilizes the aniline slightly against oxidation compared to p-anisidine, but rigorous protocols are still required.
Receipt & Storage Protocol
  • Visual Inspection: Upon receipt, the solid should be off-white or pale beige. Dark brown/black indicates significant oxidation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Re-purification: If the compound is dark, purify via silica gel chromatography (Hexanes/EtOAc gradient) before use.

Quality Control (Self-Validating System)

To verify the identity and purity, specifically to rule out the -CF


 analog:
  • Step 1:

    
    F NMR (The Gold Standard) 
    
    • Protocol: Dissolve ~5mg in CDCl

      
      .
      
    • Expectation: Look for a singlet shift.

      • -OCF

        
         (Target):  Typically appears around -58 ppm .
        
      • -CF

        
         (Impurity/Wrong Item):  Typically appears around -62 ppm .
        
    • Note: This is the definitive test. If the peak is at -62 ppm, you have the wrong compound.

  • Step 2:

    
    H NMR 
    
    • Verify the integration of the methoxy singlet (3H) at ~3.8 ppm and the aromatic protons (3H).

Safety Data
  • Signal Word: Warning/Danger.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid dust generation.[2][3][4]

References

  • Sigma-Aldrich. Product Detail: 4-Methoxy-3-(trifluoromethoxy)aniline. Retrieved from

  • BLD Pharm. Product Datasheet: CAS 647855-21-8.[5] Retrieved from

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Properties. ChemBioChem.[2] (Contextual grounding for OCF3 properties).

  • PubChem. Compound Summary: 4-Methoxy-3-(trifluoromethoxy)aniline. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Fluorinated Heterocycles using 4-Methoxy-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of fluorinated heterocycles using 4-Methoxy-3-(trifluoromethoxy)aniline (CAS 647855-21-8). This intermediate is a critical building block in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, VEGFR targets) where the trifluoromethoxy (-OCF


) group serves as a lipophilic, metabolically stable bioisostere for methoxy or trifluoromethyl groups.

Introduction & Chemical Profile[1][2][3][4][5]

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in drug discovery to modulate pKa, enhance membrane permeability, and block metabolic hotspots. 4-Methoxy-3-(trifluoromethoxy)aniline offers a unique substitution pattern: the electron-donating methoxy group (C4) activates the ring for electrophilic closure, while the trifluoromethoxy group (C3) imparts significant lipophilicity (


) and electron-withdrawing character (

) without the steric bulk of a tert-butyl group.
Substrate Profile
PropertyData
Chemical Name 4-Methoxy-3-(trifluoromethoxy)aniline
CAS Number 647855-21-8 (Free Base) / 647855-19-4 (HCl)
Molecular Formula C

H

F

NO

Molecular Weight 207.15 g/mol
Appearance Off-white to pale brown solid
Key Reactivity Nucleophilic amine (C1); Activated positions at C6 (ortho to NH

, ortho to OMe)

Synthetic Strategy & Retrosynthesis

The primary challenge with this substrate is controlling regioselectivity during ring closure due to the competing electronic effects of the -OMe and -OCF


 groups.
  • The -NH

    
     group  directs the initial nucleophilic attack.
    
  • The -OMe group (C4) is a strong ortho/para donor.

  • The -OCF

    
     group (C3)  is an inductively withdrawing, weak resonance donor.
    

Regiochemical Logic: In electrophilic ring closures (e.g., Gould-Jacobs or Skraup), cyclization preferentially occurs para to the strongest activating group. Here, the position para to the methoxy group is C1 (occupied). The position ortho to the methoxy group (C6) is electronically activated and sterically accessible, making it the favored site for cyclization over the crowded C2 position (sandwiched between NH


 and OCF

).
Pathway Visualization

The following diagram outlines the divergent synthesis of Quinolines and Benzimidazoles from this core scaffold.

G Start 4-Methoxy-3- (trifluoromethoxy)aniline (CAS 647855-21-8) EMME Reagent: Diethyl ethoxymethylene malonate (EMME) Start->EMME Path A Ac2O Reagent: Ac2O / AcOH Start->Ac2O Path B Acrylate Intermediate: Enamino Ester EMME->Acrylate 110°C, -EtOH ThermCyc Thermal Cyclization (250°C, Dowtherm A) Acrylate->ThermCyc Gould-Jacobs Quinoline Product A: 6-Methoxy-7-(trifluoromethoxy) quinolin-4-ol ThermCyc->Quinoline Nitration Nitration (HNO3, H2SO4) Ac2O->Nitration Regioselective at C6 Reduction Reduction (H2, Pd/C or Fe/AcOH) Nitration->Reduction Diamine Formation Cyclization Cyclization (Formic Acid or Aldehyde) Reduction->Cyclization Benzimidazole Product B: 5-Methoxy-6-(trifluoromethoxy) benzimidazole Cyclization->Benzimidazole

Caption: Divergent synthesis pathways. Path A utilizes the Gould-Jacobs reaction for quinolines. Path B employs nitration/reduction for benzimidazoles.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-7-(trifluoromethoxy)quinolin-4-ol

Methodology: Gould-Jacobs Reaction Rationale: This method is robust, scalable, and avoids the use of strong acids (like in Skraup) that might degrade the OCF


 moiety.
Materials
  • 4-Methoxy-3-(trifluoromethoxy)aniline (1.0 eq)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Ethanol (absolute)

  • Hexanes/Ethyl Acetate (for purification)

Step-by-Step Procedure
  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the aniline (10 mmol, 2.07 g) in ethanol (20 mL).

    • Add EMME (11 mmol, 2.38 g) dropwise.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). The aniline spot should disappear, replaced by a less polar enamine spot.

    • Isolation: Cool to room temperature. The intermediate enamino ester often precipitates. If not, concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.

    • Checkpoint: Confirm structure by

      
      H NMR (look for vinyl proton doublet at ~8.5 ppm).
      
  • Thermal Cyclization:

    • Heat Dowtherm A (20 mL/g of substrate) to a rolling boil (approx. 250–257°C) in a heavy-walled flask. Safety: Ensure distinct ventilation; Dowtherm vapor is irritating.

    • Add the enamino ester intermediate portion-wise (solid or concentrated solution) to the boiling solvent. Rapid addition is crucial to prevent polymerization, but avoid boil-over.

    • Maintain reflux for 30–60 minutes. The reaction involves the loss of ethanol gas.

    • Workup: Cool the mixture to room temperature. Dilute with hexanes (approx. 2 volumes). The quinolone product usually precipitates as a beige/brown solid.

    • Filter the solid, wash copiously with hexanes (to remove Dowtherm), and dry.

  • Data Validation:

    • Yield: Typical yields range from 60–75%.

    • Regiochemistry Check:

      
      H NMR should show two singlets in the aromatic region (positions 5 and 8) due to the para-substitution pattern on the newly formed ring, confirming the 6,7-substitution.
      
Protocol B: Synthesis of 5-Methoxy-6-(trifluoromethoxy)-1H-benzo[d]imidazole

Methodology: Oxidative Cyclization of an ortho-phenylenediamine. Rationale: Since the starting material is a mono-amine, we must install a second nitrogen ortho to the first. The electronic directing effects of the 4-OMe group favor nitration at the 6-position (ortho to OMe, para to OCF3 is blocked, ortho to NHAc is favored).

Step-by-Step Procedure
  • Protection:

    • Treat aniline (10 mmol) with acetic anhydride (1.2 eq) in DCM (50 mL) with TEA (1.5 eq). Stir at RT for 2h. Aqueous workup yields the acetanilide.

  • Nitration (Critical Step):

    • Dissolve acetanilide in concentrated H

      
      SO
      
      
      
      at 0°C.
    • Add fuming HNO

      
       (1.05 eq) dropwise, maintaining temp <10°C.
      
    • Stir for 1h. Pour onto ice. Filter the yellow precipitate.

    • Regioselectivity: The product is primarily N-(4-methoxy-2-nitro-5-(trifluoromethoxy)phenyl)acetamide . (Note: Numbering changes due to priority; Nitro is ortho to amine handle).

  • Deprotection & Reduction:

    • Reflux the nitro-acetamide in 6N HCl/EtOH (1:1) for 2h to remove the acetyl group. Neutralize and extract.

    • Reduce the nitroaniline using H

      
       (balloon) and 10% Pd/C in MeOH, or Fe/NH
      
      
      
      Cl in EtOH/Water.
    • Product: 4-Methoxy-5-(trifluoromethoxy)benzene-1,2-diamine .

  • Cyclization:

    • Reflux the diamine in Formic acid (98%) for 4 hours to yield the unsubstituted benzimidazole.

    • Alternatively, react with an aldehyde (R-CHO) and Na

      
      S
      
      
      
      O
      
      
      in DMF for 2-substituted derivatives.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Cyclization (Protocol A) Temperature too low; incomplete elimination of EtOH.Ensure internal temp reaches >250°C. Use a sand bath or heating mantle with high-temp capacity.
Regioisomeric Mixture (Protocol B) Nitration occurred at C2 (between OCF

and NHAc).
Lower nitration temperature to -10°C. The steric bulk of OCF

usually discourages C2 attack, but high temps can overcome this.
Solubility Issues Rigid, planar heterocycles are often insoluble.Use DMF or DMSO for NMR. For reactions, use high-boiling polar solvents (NMP, Diphenyl ether).
"Sticky" Precipitate in Dowtherm Oligomerization.Dilute the reaction mixture further (high dilution favors intramolecular cyclization over intermolecular polymerization).

References

  • Sigma-Aldrich. Product Detail: 4-Methoxy-3-(trifluoromethoxy)aniline. Retrieved from (Search CAS: 647855-21-8).

  • PubChem. Compound Summary: 4-Methoxy-3-(trifluoromethoxy)aniline. Retrieved from .

  • Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational protocol for aniline-to-quinoline conversion).
  • World Intellectual Property Organization. Patent WO2006044823A2: Heteroaryl-substituted alkyne compounds and method of use. (Cites use of trifluoromethoxy anilines in kinase inhibitor synthesis). Retrieved from .

  • Lee, K. N., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.[2] Synlett.[2] (Discusses the stability and migration of OCF3 groups under synthetic conditions). Retrieved from .

Sources

Amide coupling reaction conditions for 4-Methoxy-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling with 4-Methoxy-3-(trifluoromethoxy)aniline: Strategies and Protocols

Introduction: Navigating the Challenges of a Deactivated Amine

4-Methoxy-3-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethoxy (OCF3) group, in particular, offers a unique combination of high electronegativity and lipophilicity.[1] However, the very electronic properties that make this aniline attractive also present a significant synthetic challenge. The potent electron-withdrawing nature of the trifluoromethoxy group, positioned meta to the amine, significantly reduces the nucleophilicity of the nitrogen atom. This deactivation often leads to sluggish or incomplete amide coupling reactions when using standard conditions.[3][4]

This guide provides a detailed analysis of effective amide coupling strategies for this challenging substrate. We will explore the causality behind experimental choices, from reagent selection to reaction optimization, and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals.

Understanding the Substrate: Electronic Effects at Play

The reactivity of 4-methoxy-3-(trifluoromethoxy)aniline in acylation reactions is a direct consequence of the interplay between its two key substituents.

  • 4-Methoxy Group (-OCH₃): An electron-donating group (EDG) that activates the aromatic ring and increases the electron density on the nitrogen atom through resonance.

  • 3-Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing group (EWG) that deactivates the ring and significantly reduces the nucleophilicity of the amine via a powerful inductive effect.

The net result is that the deactivating effect of the -OCF₃ group overrides the activating effect of the -OCH₃ group, rendering the aniline electron-deficient and a poor nucleophile. Therefore, successful amide bond formation requires carefully selected, highly efficient coupling methods capable of activating the carboxylic acid component to a state of high reactivity.

G cluster_0 Electronic Influence on 4-Methoxy-3-(trifluoromethoxy)aniline Aniline Aniline Core (NH2) Methoxy 4-Methoxy (-OCH3) Electron-Donating Group (EDG) (Resonance Effect) Aniline->Methoxy Activating Trifluoro 3-Trifluoromethoxy (-OCF3) Strong Electron-Withdrawing Group (EWG) (Inductive Effect) Aniline->Trifluoro Deactivating Result Net Effect: Reduced Nucleophilicity 'Electron-Deficient' Aniline

Caption: Electronic effects governing the reactivity of the aniline.

Selecting the Optimal Coupling Strategy

Given the low nucleophilicity of 4-methoxy-3-(trifluoromethoxy)aniline, the choice of coupling reagent is paramount. The goal is to generate a highly reactive carboxylic acid intermediate that can be readily attacked by the weakly nucleophilic amine. We present three reliable strategies, from standard to high-potency methods.

workflow start Start: Carboxylic Acid + 4-Methoxy-3-(trifluoromethoxy)aniline decision1 Are substrates sensitive to harsh conditions? start->decision1 method_acyl Method 1: Acyl Chloride (Forceful, Cost-Effective) decision1->method_acyl No decision2 Is a standard, cost-effective method preferred? decision1->decision2 Yes end Target Amide method_acyl->end method_edc Method 2: EDC/HOBt/DMAP (Optimized Carbodiimide) decision2->method_edc Yes method_hatu Method 3: HATU/Base (High-Efficiency Uronium Salt) decision2->method_hatu No (Difficult Coupling) method_edc->end method_hatu->end HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH Carboxylic Acid Carboxylate R-COO- Carboxylate RCOOH->Carboxylate Deprotonation + Base HATU HATU Coupling Reagent ActiveEster OAt-Active Ester Highly Reactive Intermediate HATU->ActiveEster Forms highly reactive ester Base DIPEA Base Aniline Ar-NH2 Electron-Deficient Aniline Amide R-CONH-Ar Target Amide Aniline->Amide Amide Bond Formation Carboxylate->ActiveEster Forms highly reactive ester ActiveEster->Amide Amide Bond Formation Byproduct Tetramethylurea ActiveEster->Byproduct releases

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Coupling
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a 0.1-0.2 M solution).

  • Reagent Addition: Add 4-methoxy-3-(trifluoromethoxy)aniline (1.1 eq.) followed by HATU (1.2 eq.).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method 2: Enhanced Carbodiimide Coupling (EDC/HOBt with DMAP)

Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but often insufficient on their own for deactivated anilines. [3]The addition of HOBt (1-Hydroxybenzotriazole) is a standard practice to form a more reactive HOBt-ester and minimize side reactions. [5]For electron-deficient systems, the protocol can be significantly enhanced by the addition of DMAP (4-Dimethylaminopyridine), which acts as an acyl transfer agent to form a highly reactive acyliminium ion intermediate. [3] Causality Behind the Protocol:

  • Reagents: The EDC/HOBt system is a well-established combination. EDC activates the carboxylic acid to an O-acylisourea, which is then intercepted by HOBt. [6]* Additive: Catalytic DMAP is the key for success with this specific aniline. It boosts the reactivity of the activated intermediate, enabling the sluggish coupling to proceed at a reasonable rate. [3]* Base: A mild base like DIPEA is still required to neutralize the HCl salt if EDC hydrochloride is used and to maintain a basic pH.

Protocol 2: EDC/HOBt/DMAP-Mediated Coupling
  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and 4-methoxy-3-(trifluoromethoxy)aniline (1.1 eq.).

  • Dissolution: Dissolve the mixture in an anhydrous solvent such as DCM or DMF (0.1-0.2 M).

  • Reagent Addition: Add EDC hydrochloride (1.5 eq.) to the solution.

  • Catalyst & Base: Add DMAP (0.1-0.2 eq.) and DIPEA (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If using DMF, dilute with ethyl acetate and perform aqueous washes as described in Protocol 1.

    • If using DCM, wash the reaction mixture directly with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide product via flash column chromatography.

Method 3: The Acyl Chloride Approach

The most direct and forceful method involves converting the carboxylic acid to a highly reactive acyl chloride, which can then acylate the aniline. This two-step, one-pot procedure bypasses the need for expensive coupling reagents but may not be suitable for substrates with sensitive functional groups.

Causality Behind the Protocol:

  • Activation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to convert the carboxylic acid to the corresponding acyl chloride, a potent electrophile. []* Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is crucial in the second step to scavenge the HCl generated during the amide formation, driving the reaction to completion. [8]* Temperature Control: The reaction is typically started at 0 °C to moderate the exothermic reaction between the acyl chloride and the amine. [][8]

Protocol 3: Acyl Chloride-Mediated Coupling
  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq.) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • Amide Formation:

    • In a separate flask, dissolve 4-methoxy-3-(trifluoromethoxy)aniline (1.1 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.

    • Cool this amine solution to 0 °C.

    • Slowly add the acyl chloride solution from the previous step to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring & Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry, filter, and concentrate the organic phase.

  • Purification: Purify the product by flash column chromatography.

Data Summary and Method Comparison

ParameterMethod 1: HATU/DIPEAMethod 2: EDC/HOBt/DMAPMethod 3: Acyl Chloride
Reactivity Very HighModerate to HighHigh
Typical Time 2-12 hours12-24 hours2-6 hours (total)
Cost HighModerateLow
Substrate Scope Broad, good for sensitive substratesBroad, generally goodLimited by acid/base sensitive groups
Byproducts Water-soluble urea, HOAtWater-soluble urea, HOBtHCl, salts
Key Advantage High efficiency, low racemization riskCost-effective, well-establishedVery cost-effective, avoids coupling reagents
Key Disadvantage Reagent costSlower, may require optimizationHarsh conditions, potential side reactions

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield 1. Insufficient activation. 2. Poor quality/wet reagents or solvent. 3. Aniline nucleophilicity too low for the chosen method.1. Switch to a more powerful method (e.g., from EDC to HATU). 2. Ensure all reagents are anhydrous and solvents are freshly dried. 3. Re-evaluate method; consider the acyl chloride approach if compatible.
Recovery of Starting Materials Reaction is too slow or has not reached completion.Increase reaction time, consider gentle warming (e.g., to 40-50 °C), or increase the equivalents of coupling reagent and base.
Multiple Byproducts 1. Side reactions of the activated acid (e.g., N-acylurea formation with EDC). 2. Decomposition of reagents or substrate.1. Ensure proper stoichiometry and order of addition. For EDC, ensure HOBt is present to intercept the O-acylisourea. 2. Run the reaction at a lower temperature.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • 4-Methoxy-3-(trifluoromethyl)aniline. PMC. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Available at: [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Semantic Scholar. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • HATU CAS 148893-10-1. Luxembourg Bio Technologies. Available at: [Link]

  • The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Thieme Connect. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Technical Support Information Bulletin 1205 - HATU. AAPPTec. Available at: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at: [Link]

  • An Unexpected Incident with 4-Trifluoromethylaniline. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Trifluoromethoxy Group (-OCF3) Stability: A Technical Guide for Basic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

A technical support guide on the stability of the trifluoromethoxy group under basic hydrolysis conditions has been created. The guide is structured into a troubleshooting section and a frequently asked questions section to address common issues and inquiries that researchers may encounter. It includes detailed explanations, experimental protocols, and visual aids to enhance understanding. The content is designed to be a valuable resource for scientists working with compounds containing the trifluoromethoxy moiety.

Introduction:

The trifluoromethoxy (-OCF3) group is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and metabolic stability. While renowned for its general inertness, questions regarding its stability under specific reaction conditions, particularly basic hydrolysis, are common. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions for researchers and drug development professionals.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving basic hydrolysis of substrates containing a trifluoromethoxy group.

Issue 1: Unexpected Degradation of Starting Material or Product

Scenario: You are performing a standard ester hydrolysis (e.g., using LiOH, NaOH, or KOH) on a molecule containing an -OCF3 group and observe significant decomposition of your starting material or desired product, with mass spectrometry data suggesting potential loss of the -OCF3 moiety.

Root Cause Analysis:

Direct cleavage of the C-O bond of an aryl-OCF3 group under standard basic hydrolysis conditions is highly unlikely due to the strength of the bond and the poor leaving group nature of the trifluoromethoxide anion. The observed degradation is almost certainly due to other factors.

Troubleshooting Workflow:

start Unexpected Degradation Observed check_purity 1. Verify Purity of Starting Material (LC-MS, NMR) start->check_purity other_groups 2. Analyze Substrate for Other Base-Labile Functional Groups check_purity->other_groups No outcome1 Impurity Detected check_purity->outcome1 Yes harsh_conditions 3. Evaluate Reaction Conditions (Temp, Time, Base Conc.) other_groups->harsh_conditions No outcome2 Other Labile Group Present other_groups->outcome2 Yes outcome3 Conditions Too Harsh harsh_conditions->outcome3 Yes end Successful Hydrolysis harsh_conditions->end No, conditions are standard solution1 Purify Starting Material outcome1->solution1 solution2 Use Milder Conditions or Protecting Group Strategy outcome2->solution2 solution3 Reduce Temperature, Time, or Base Equivalents outcome3->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for unexpected degradation.

Detailed Steps:

  • Confirm Starting Material Purity: Re-run analytical checks (¹H NMR, ¹⁹F NMR, LC-MS) on your starting material. The presence of impurities, particularly those more susceptible to base, can lead to complex reaction mixtures and misleading results.

  • Identify Other Base-Labile Groups: The -OCF3 group is exceptionally stable. Look for other functionalities that are known to be sensitive to basic conditions. Examples include:

    • Phenols or other acidic protons that can be deprotonated.

    • Other ester or amide groups.

    • Halogens on an activated aromatic or aliphatic system that could undergo nucleophilic substitution.

  • Moderate Reaction Conditions: While the -OCF3 group is robust, aggressive conditions can degrade the molecule as a whole.

    • Temperature: If running the reaction at elevated temperatures, try performing it at room temperature or 0 °C, even if it requires longer reaction times.

    • Base Concentration: Use the minimum number of equivalents of base required for the reaction (typically 1.1 to 1.5 equivalents for an ester hydrolysis). High concentrations of hydroxide can promote side reactions on other parts of the molecule.

Issue 2: No Reaction or Incomplete Conversion

Scenario: You are attempting an ester hydrolysis, and the reaction is sluggish or stalls completely, leaving a significant amount of starting material even after extended reaction times.

Root Cause Analysis:

This issue is unlikely to be caused by the -OCF3 group directly inhibiting the reaction. The strong electron-withdrawing nature of the trifluoromethoxy group should, in most cases, activate an adjacent ester towards nucleophilic attack. The problem likely lies with solubility or steric hindrance.

Troubleshooting Protocol:

Potential Cause Diagnostic Check Recommended Solution
Poor Solubility Observe the reaction mixture. Is the starting material fully dissolved?Add a co-solvent such as THF or Dioxane to improve solubility. Increase agitation.
Steric Hindrance Examine the 3D structure of the molecule. Is the reaction center sterically shielded?Increase the reaction temperature moderately (e.g., to 40-50 °C). Switch to a less sterically hindered base if applicable (though less common for hydrolysis).
Insufficient Water The hydrolysis reaction requires water. Is the reaction being run in a nearly anhydrous organic solvent?Ensure an adequate amount of water is present. A common solvent system is a 3:1 to 1:1 mixture of an organic solvent (like THF) and water.

Part 2: Frequently Asked Questions (FAQs)

Q1: Just how stable is the trifluoromethoxy group to basic conditions?

The trifluoromethoxy group is exceptionally stable under all but the most extreme basic conditions. It is significantly more stable than a methoxy group in the context of aromatic nucleophilic substitution. Cleavage of the Ar-OCF3 bond requires harsh conditions that are not typically employed in standard organic synthesis, such as very high temperatures or the use of extremely strong, specialized bases. For routine ester hydrolysis (LiOH, NaOH, KOH in THF/H₂O, MeOH/H₂O) at temperatures ranging from 0 °C to 50 °C, the -OCF3 group can be considered completely inert.

Q2: Can the -OCF3 group be cleaved by common bases like NaOH or LiOH?

No, under standard laboratory conditions for reactions like saponification, direct nucleophilic attack by hydroxide on the carbon of the C-O bond in an aryl-OCF3 moiety is not a feasible reaction pathway. The bond is too strong, and the electronics are unfavorable.

Q3: Does the position of the -OCF3 group on an aromatic ring affect its stability?

The stability of the -OCF3 group itself does not significantly change based on its position (ortho, meta, para). However, its electronic influence on other functional groups on the ring will change. For instance, a para-OCF3 group will have a strong electron-withdrawing effect that can influence the reactivity of a group in the ortho or para position relative to it.

Q4: Are there any known conditions where an aryl-OCF3 group is cleaved by a base?

Cleavage of the aryl-OCF3 bond is rare but has been reported under forcing conditions. For example, treatment with very strong bases like sodium amide (NaNH₂) in ammonia at high temperatures can lead to cleavage through a nucleophilic aromatic substitution mechanism (SNAr), particularly if the ring is activated by other electron-withdrawing groups. However, these conditions are far more extreme than those used for simple hydrolysis.

Q5: How does the stability of -OCF3 compare to other fluoroalkyl groups like -CF3 under basic conditions?

Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are highly stable to basic hydrolysis. The C-F bonds in both groups are very strong. The aryl-CF3 bond is exceptionally robust. The aryl-OCF3 bond is likewise very stable. Neither group is expected to degrade under typical basic hydrolysis protocols. The primary difference lies in their electronic effects on the aromatic ring; -OCF3 is a weakly deactivating group overall (due to competing resonance donation and inductive withdrawal), while -CF3 is a strongly deactivating group.

References

  • The trifluoromethoxy group, a privileged unit in medicinal and agricultural chemistry, Journal of Fluorine Chemistry, [Link]

  • Recent Advances in the Synthesis of Trifluoromethoxy-Containing Compounds, Organic Chemistry Frontiers, [Link]

  • Trifluoromethoxy Group (-OCF3) in Medicinal Chemistry, Future Medicinal Chemistry, [Link]

Storage conditions to prevent degradation of 4-Methoxy-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-3-(trifluoromethoxy)aniline

Compound Identity & Critical Distinction

Warning: Before proceeding, verify your container label. This compound is frequently confused with its trifluoromethyl analog.

FeatureTarget Compound Common Confusion Analog
Name 4-Methoxy-3-(trifluoromethoxy)aniline 4-Methoxy-3-(trifluoromethyl)aniline
Structure Contains -OCF₃ groupContains -CF₃ group
CAS 647855-21-8 393-15-7
Reactivity Higher electron density (more oxidation prone)Lower electron density (more stable)
Core Storage Directives (The "Gold Standard")

As an electron-rich aniline derivative, 4-Methoxy-3-(trifluoromethoxy)aniline is thermodynamically predisposed to oxidation. The para-methoxy group activates the ring, increasing the nucleophilicity of the amine and its susceptibility to radical formation.

Adhere to the following storage matrix to prevent the formation of azo-dimers and quinone-imines:

ParameterRecommended ConditionTechnical Rationale
Temperature 2–8°C (Refrigerated) Slows the kinetics of auto-oxidation. While shipping at ambient temperature is acceptable for <48h, long-term storage must be cold.
Atmosphere Inert Gas (Argon/Nitrogen) CRITICAL. Oxygen is the primary degradation vector. The headspace of the vial must be backfilled with Argon after every use.
Light Amber Vial / Foil Wrap UV light catalyzes the homolytic cleavage of N-H bonds, initiating radical polymerization (tars).
Humidity Desiccator (<20% RH) Moisture promotes proton transfer and can accelerate oxidation on the solid surface.
Degradation Mechanism & Visualization

Understanding why the compound degrades allows you to predict handling risks. The primary failure mode is Oxidative Coupling .

Figure 1: Degradation Pathway (Auto-oxidation)

The following diagram illustrates how oxygen and light convert your pure white/off-white solid into a brown, sticky impurity profile.

OxidationPathway cluster_prevention Prevention Barrier Pure Pure Aniline (White/Pale Solid) Radical N-Radical Species (Transient) Pure->Radical O2 + UV Light (H-abstraction) Dimer Azo/Hydrazo Dimers (Yellow Impurity) Radical->Dimer Coupling Polymer Polyaniline-like Tars (Brown/Black Sludge) Dimer->Polymer Polymerization

Caption: Figure 1. The oxidative cascade from pure amine to colored impurities, accelerated by oxygen and photon exposure.

Troubleshooting & FAQs
Q1: My sample has turned from off-white to a dark brown oil. Is it usable?

Diagnosis: Severe Oxidation. Technical Insight: The "browning" is characteristic of aniline oxidation products (quinone imines and oligomers).

  • Action: Check purity via LC-MS or H-NMR.

    • If purity is >95% : The color is likely due to trace impurities (which have high extinction coefficients). You may proceed, but perform a filtration through a short pad of silica or activated charcoal.

    • If purity is <90% : Recrystallization is required.

  • Rescue Protocol: Dissolve in a minimal amount of warm Ethanol/Hexane (1:4), treat with activated carbon, filter while hot, and cool to crystallize.

Q2: The MSDS says "Store at Room Temp," but you recommend 2-8°C. Why?

Expertise: Commercial SDSs often list regulatory storage requirements (to prevent fire/explosion) or short-term shipping stability. For research integrity and preserving the reagent for months or years, the kinetic barrier provided by refrigeration is scientifically necessary for electron-rich anilines [1].

Q3: Can I store this as a stock solution in DMSO or Methanol?

Answer: No, not for long periods. Reasoning:

  • DMSO: Is a mild oxidant. Over time, DMSO can oxidize electron-rich anilines to their corresponding nitro/nitroso derivatives or imines, especially if trace water is present.

  • Methanol: Protic solvents can facilitate hydrogen bonding that may lower the activation energy for oxidation.

  • Recommendation: Store as a solid. Prepare solutions fresh immediately before use.

Q4: The solid has clumped together. Is it hygroscopic?

Answer: Yes, moderately. Action: Clumping indicates moisture absorption. While the trifluoromethoxy group is hydrophobic, the amine can form hydrates.

  • Fix: Dry the compound in a vacuum desiccator over

    
     or KOH pellets for 12 hours before weighing.
    
Workflow: Correct Handling Procedure

Follow this logic flow to ensure sample integrity from arrival to usage.

HandlingWorkflow Arrival Reagent Arrival Inspect Visual Inspection (Color Check) Arrival->Inspect Aliquot Aliquot under Argon (Avoid repeated thaw cycles) Inspect->Aliquot White/Pale Purify Purify (Recrystallize) Inspect->Purify Brown/Black Store Store: 4°C, Dark, Inert Aliquot->Store Use Experiment Usage Store->Use Warm to RT (Prevent condensation) Use->Store Flush Headspace with Argon Purify->Aliquot

Caption: Figure 2. Standard Operating Procedure (SOP) for handling air-sensitive anilines.

References
  • PubChem. (2025).[1] Aniline Storage and Stability Data.[1] National Library of Medicine. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

Decoding the Aromatic Landscape: A Comparative ¹H NMR Guide to 4-Methoxy-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone analytical technique for elucidating the electronic and structural nuances of organic molecules. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts for 4-Methoxy-3-(trifluoromethoxy)aniline, a compound of interest in medicinal chemistry, benchmarked against structurally related analogues. By dissecting the influence of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents, we aim to provide researchers with a robust framework for interpreting the spectra of similarly substituted aromatic systems.

The Interplay of Electronic Effects: Methoxy vs. Trifluoromethoxy

The chemical shift of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. Substituents on an aromatic ring can either shield (shift to a lower ppm value, upfield) or deshield (shift to a higher ppm value, downfield) the neighboring protons. This is primarily governed by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.

The methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic influences. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that deshields the ring protons. However, the lone pairs on the oxygen atom can participate in the π-system of the benzene ring, resulting in a strong electron-donating resonance effect (+M).[1][2] This resonance effect is dominant, leading to an overall increase in electron density, particularly at the ortho and para positions, causing a net shielding of these protons.[3][4]

Conversely, the trifluoromethoxy group (-OCF₃) presents a more complex scenario. The three highly electronegative fluorine atoms significantly enhance the electron-withdrawing inductive effect (-I) of the group. While the oxygen atom still possesses lone pairs capable of resonance, their delocalization into the ring is substantially diminished by the strong pull of the fluorine atoms. This results in the trifluoromethoxy group acting as a deactivating group on the aromatic ring.

Comparative Analysis of ¹H NMR Chemical Shifts

To contextualize the ¹H NMR spectrum of 4-Methoxy-3-(trifluoromethoxy)aniline, we will compare its expected chemical shifts with those of key reference compounds: aniline, 4-methoxyaniline (p-anisidine), and 3-(trifluoromethoxy)aniline. The data presented in the following table is a compilation of experimental and predicted values from various sources.

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
Aniline H-2, H-6 (ortho)6.66d7.5
H-3, H-5 (meta)7.14t7.6
H-4 (para)6.74t7.2
-NH₂3.53br s-
4-Methoxyaniline H-2, H-6 (ortho to -NH₂)~6.6-6.8m
H-3, H-5 (ortho to -OCH₃)~6.6-6.8m
-OCH₃3.78s-
-NH₂~3.4-3.6br s-
3-(Trifluoromethoxy)aniline H-2Data not fully available
H-4Data not fully available
H-5Data not fully available
H-6Data not fully available
-NH₂Data not fully available
4-(Trifluoromethoxy)aniline H-2, H-6 (ortho to -NH₂)6.58d~8.6
H-3, H-5 (ortho to -OCF₃)6.98d~8.6
-NH₂3.59br s-
4-Methoxy-3-(trifluoromethoxy)aniline H-2 Predicted ~7.0-7.2d~2-3
H-5 Predicted ~6.8-7.0d~8-9
H-6 Predicted ~6.7-6.9dd~8-9, ~2-3
-OCH₃ Predicted ~3.8-3.9s-
-NH₂ Predicted ~3.6-3.8br s-

Note: Some values for 4-methoxyaniline are presented as ranges due to variations in reported data from different sources and N-substituted derivatives.[5] Data for 3-(trifluoromethoxy)aniline was not fully available in the searched literature.[6] The chemical shifts for 4-Methoxy-3-(trifluoromethoxy)aniline are predicted based on the additive effects of the substituents and analysis of similar compounds.

Dissecting the Substituent Effects in 4-Methoxy-3-(trifluoromethoxy)aniline:

The predicted ¹H NMR spectrum of 4-Methoxy-3-(trifluoromethoxy)aniline reveals a fascinating interplay of the electronic effects of the methoxy and trifluoromethoxy groups.

  • H-2 (ortho to -OCH₃ and meta to -NH₂): This proton is expected to be the most deshielded of the aromatic protons. It is ortho to the electron-donating methoxy group, which would cause shielding. However, it is also meta to the amino group and, more significantly, adjacent to the strongly electron-withdrawing trifluoromethoxy group. The proximity of the -OCF₃ group is likely to have a dominant deshielding effect, shifting this proton downfield.

  • H-5 (para to -OCH₃ and ortho to -NH₂): This proton is anticipated to be significantly shielded. It is para to the strongly electron-donating methoxy group and ortho to the electron-donating amino group. Both of these substituents will increase the electron density at this position, causing a notable upfield shift.

  • H-6 (meta to -OCH₃ and ortho to -NH₂): The chemical shift of this proton will be influenced by the meta-relationship to the methoxy group and the ortho-relationship to the amino group. The electron-donating effect of the amino group is expected to cause some shielding, resulting in an intermediate chemical shift compared to H-2 and H-5.

  • -OCH₃ Protons: The singlet for the methoxy protons is expected to be at a relatively standard position, although it may be slightly deshielded due to the presence of the adjacent electron-withdrawing trifluoromethoxy group.

  • -NH₂ Protons: The amine protons will appear as a broad singlet, with a chemical shift that can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

Visualizing Electronic Influences

The following diagram illustrates the key electronic effects of the methoxy and trifluoromethoxy groups on the aromatic ring of 4-Methoxy-3-(trifluoromethoxy)aniline, which in turn dictate the proton chemical shifts.

Caption: Electronic effects of substituents in 4-Methoxy-3-(trifluoromethoxy)aniline.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

For researchers wishing to acquire their own ¹H NMR data for 4-Methoxy-3-(trifluoromethoxy)aniline or similar compounds, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AT): 2-4 seconds.

  • Spectral Width (SW): A range of approximately 12-15 ppm is generally sufficient for aromatic compounds.

  • Temperature: Room temperature (unless variable temperature studies are required).

3. Data Processing:

  • Software: Utilize standard NMR processing software such as MestReNova, TopSpin, or similar platforms.

  • Fourier Transformation: Apply an exponential window function with a line broadening of ~0.3 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integration and Peak Picking: Integrate all signals to determine the relative number of protons and accurately pick the peak positions.

Conclusion

The ¹H NMR spectrum of 4-Methoxy-3-(trifluoromethoxy)aniline provides a compelling case study in the nuanced interplay of substituent electronic effects on aromatic systems. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group create a distinct pattern of shielded and deshielded regions on the aniline ring, which can be rationally interpreted through an understanding of inductive and resonance effects. This guide offers a framework for researchers to not only understand the spectrum of the title compound but also to apply these principles to the structural elucidation of other complex aromatic molecules encountered in their research endeavors.

References

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

  • Why is methoxy group an electron donating group? - Chemistry Stack Exchange. (2016, November 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. (2006, March 27). Oxford Academic. Retrieved from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

  • Table of Contents. (n.d.). pubs.rsc.org. Retrieved from [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD. (n.d.). ResearchGate. Retrieved from [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. (n.d.). pubs.rsc.org. Retrieved from [Link]

  • 3-(Trifluoromethoxy)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Aniline. (n.d.). SpectraBase. Retrieved from [Link]

  • N-Benzylidene-p-anisidine. (n.d.). PubChem. Retrieved from [Link]

  • 3-(Trifluoromethoxy)aniline. (n.d.). ATB. Retrieved from [Link]

  • 4-Methoxyaniline. (n.d.). ATB. Retrieved from [Link]

  • 4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H NMR of 4-Methylanisole - Chemistry Stack Exchange. (2020, March 13). Chemistry Stack Exchange. Retrieved from [Link]

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A Comparative Guide to the Infrared Spectroscopy of -OCF3 and -NH2 Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and materials science, the precise characterization of molecular structures is paramount. Among the plethora of analytical techniques at our disposal, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for the identification of functional groups. Its ability to probe the vibrational modes of molecules provides a unique fingerprint, revealing the presence and chemical environment of specific structural motifs.

This guide provides an in-depth comparison of the characteristic infrared absorption bands for two functional groups of significant interest: the trifluoromethoxy (-OCF3) group and the primary amine (-NH2) group. While both groups are integral to the design of novel pharmaceuticals and advanced materials, their spectral signatures are distinct and require a nuanced understanding for accurate interpretation. Herein, we will dissect the vibrational modes of each group, present comparative data, and provide a practical experimental protocol for their characterization.

The Vibrational Landscape of the Primary Amine (-NH2) Group

The primary amine group, with its two N-H bonds, presents a series of characteristic absorption bands in the mid-infrared region that are relatively straightforward to identify. These bands arise from the stretching and bending vibrations of the N-H and C-N bonds.

N-H Stretching Vibrations

The most prominent and diagnostic feature of a primary amine is the pair of bands in the 3500-3250 cm⁻¹ region, which correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[1][2]

  • Asymmetric N-H Stretch: Typically observed between 3400-3300 cm⁻¹, this higher frequency band results from the two N-H bonds stretching out of phase with each other.[1]

  • Symmetric N-H Stretch: Found at a lower frequency, generally between 3330-3250 cm⁻¹, this band arises from the in-phase stretching of both N-H bonds.[1]

The presence of two distinct bands in this region is a hallmark of a primary amine.[3][4] These bands are typically of medium intensity and are sharper than the broad O-H stretching bands of alcohols, which can sometimes appear in the same region.[1][4] The exact position of these bands can be influenced by hydrogen bonding; in concentrated solutions or solid samples, these bands may shift to lower wavenumbers.

N-H Bending (Scissoring) Vibration

Primary amines also exhibit a characteristic N-H bending vibration, often referred to as a scissoring mode. This absorption appears in the 1650-1580 cm⁻¹ range and is of medium to strong intensity.[1] This band is due to the in-plane bending of the H-N-H bond angle. Care must be taken not to mistake this sharp peak for a carbonyl (C=O) absorption, although the latter is typically more intense.[1]

C-N Stretching Vibration

The stretching of the carbon-nitrogen bond provides another valuable diagnostic peak. The position of this band is dependent on the nature of the carbon atom attached to the nitrogen.

  • Aliphatic Amines: The C-N stretch is observed as a medium to weak band in the 1250-1020 cm⁻¹ region.[1]

  • Aromatic Amines: In aromatic systems, the C-N bond has some double bond character due to resonance, resulting in a stronger and higher frequency absorption in the 1335-1250 cm⁻¹ range.[1]

N-H Wagging Vibration

A broad and strong band in the 910-665 cm⁻¹ region can be attributed to the out-of-plane N-H wagging vibration.[1] This feature is characteristic of both primary and secondary amines.

Caption: Key stretching vibrations of the trifluoromethoxy (-OCF3) group.

Comparative Summary of Characteristic IR Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityBand Shape
-NH2 (Primary Amine) Asymmetric N-H Stretch3400-3300MediumSharp
Symmetric N-H Stretch3330-3250MediumSharp
N-H Bend (Scissoring)1650-1580Medium-StrongSharp
C-N Stretch (Aliphatic)1250-1020Medium-Weak-
C-N Stretch (Aromatic)1335-1250Strong-
N-H Wag910-665StrongBroad
-OCF3 (Trifluoromethoxy) Symmetric C-F Stretch~1321Very StrongSharp
Antisymmetric C-F Stretch~1179, ~1140Very StrongSharp, often multiple bands
C-O Stretch~1200-1150StrongSharp

Experimental Protocol: Acquisition of High-Quality FTIR Spectra

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample containing either or both of the -OCF3 and -NH2 functional groups using the KBr pellet method.

I. Sample and Reagent Preparation

  • Sample: Ensure the solid sample is finely ground to a powder to minimize scattering of the infrared radiation. A mortar and pestle are suitable for this purpose.

  • Potassium Bromide (KBr): Use spectroscopy-grade KBr that has been thoroughly dried in an oven at >100°C for at least 2 hours to remove any adsorbed water, which has a strong and broad IR absorption that can interfere with the spectrum.

II. KBr Pellet Preparation

  • Mixing: In a clean, dry mortar, weigh approximately 1-2 mg of the finely ground sample and 100-200 mg of the dried KBr.

  • Grinding: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of this mixture.

  • Pellet Pressing: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

III. FTIR Spectrometer Operation and Data Acquisition

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Acquire a background spectrum. This will account for any atmospheric CO2 and water vapor, as well as the instrument's intrinsic response.

  • Sample Spectrum: Place the prepared KBr pellet in the sample holder within the spectrometer's sample compartment.

  • Data Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most routine analyses)

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Acquire Spectrum: Initiate the scan to obtain the infrared spectrum of the sample.

IV. Data Processing and Analysis

  • Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any sloping or curved baseline.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

  • Interpretation: Compare the observed band positions and intensities with the characteristic frequencies for the -NH2 and -OCF3 groups as detailed in this guide and in standard reference tables.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Solid Sample Mix Mix Sample and KBr Grind->Mix Dry Dry KBr Dry->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Baseline Baseline Correction Sample->Baseline PeakPick Peak Picking Baseline->PeakPick Interpret Spectral Interpretation PeakPick->Interpret

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The -NH2 and -OCF3 functional groups present highly characteristic and readily distinguishable infrared spectra. The primary amine is defined by its pair of N-H stretching bands in the high-frequency region and a distinct N-H bending mode. In contrast, the trifluoromethoxy group is characterized by its exceptionally strong C-F stretching absorptions in the fingerprint region. A thorough understanding of these vibrational signatures, coupled with a robust experimental methodology, empowers researchers to confidently identify these crucial functional groups, thereby accelerating the pace of discovery in drug development and materials science.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Borzuya University. (2015). Chapter 1 : Infrared spectroscopy. Retrieved from [Link]

  • Randle, R. R., & Whiffen, D. H. (1955). The Characteristic Infrared Absorption Frequencies of Aromatic Trifluoromethyl Compounds. Journal of the Chemical Society (Resumed), 1311-1313.
  • Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-488.
  • Marivel, J. J., et al. (2011). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Indian Journal of Pure & Applied Physics, 49, 390-399.
  • Durig, J. R., & Bist, H. D. (1965). Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4-Bis (trifluoromethyl) benzene. The Journal of Chemical Physics, 42(1), 414-420.

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Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Safe Handling: 4-Methoxy-3-(trifluoromethoxy)aniline

This document provides a detailed operational and safety guide for the handling and disposal of 4-Methoxy-3-(trifluoromethoxy)aniline (CAS No. 461-82-5). As a substituted aromatic amine, this compound presents significant health risks that demand rigorous adherence to safety protocols. This guide is intended for drug development professionals, researchers, and scientists. Its purpose is to build a foundation of safety and trust by explaining not just the "what," but the "why" behind each procedural step.

Immediate Hazard Assessment

4-Methoxy-3-(trifluoromethoxy)aniline is a toxic compound that poses a significant risk upon exposure. The primary routes of concern are skin absorption and inhalation.[1][2] Like many aromatic amines, it is readily absorbed through the skin and can lead to systemic toxicity.[3] A key toxicological effect of aniline compounds is the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen, a condition that can be delayed in onset for 2 to 4 hours or more.[4]

Hazard Summary Table:

Hazard ClassificationCategoryGHS StatementSource
Acute Dermal ToxicityCategory 2H310: Fatal in contact with skin[4][5]
Acute Oral ToxicityCategory 3H301: Toxic if swallowed[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][6]
Serious Eye DamageCategory 1H318: Causes serious eye damage[4][6]
STOT (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[4][5]

This table summarizes the primary hazards. Always consult the full Safety Data Sheet (SDS) before use.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling, weighing, and transferring of 4-Methoxy-3-(trifluoromethoxy)aniline must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The hood's function is to capture vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled by personnel.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[9][10]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Hand Protection

Anilines are notorious for their ability to be absorbed through the skin.[3][8] Therefore, glove selection is critical.

  • Glove Type: Nitrile gloves are a suitable choice for protection against incidental splashes.[7][11] However, for prolonged contact or immersion, more robust options like butyl rubber should be considered.[12][13]

  • Thickness and Inspection: Use gloves with a minimum thickness of 4-5 mil. Always inspect gloves for tears, pinholes, or signs of degradation before use.[14]

  • Double Gloving: For added protection during dispensing or when handling larger quantities, double gloving is strongly recommended.[11]

  • Glove Removal: Use the proper technique to remove gloves, avoiding contact between the contaminated outer surface and your skin.[15]

Eye and Face Protection

This compound can cause serious, irreversible eye damage.[4][5]

  • Primary Protection: Wear tightly-fitting chemical splash goggles that provide a complete seal around the eyes.[14][15]

  • Secondary Protection: When there is a significant risk of splashing or when handling larger quantities, a full-face shield must be worn in addition to safety goggles.[14][15]

Body and Respiratory Protection
  • Lab Coat: A fully buttoned, long-sleeved laboratory coat is required.[11][14]

  • Respiratory Protection: All work should be performed in a chemical fume hood to avoid inhaling vapors.[11] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[16]

Operational Workflow: Safe Handling & Dispensing

The following workflow is designed to minimize exposure at every step of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 1. Verify Fume Hood Functionality prep2 2. Assemble All Necessary Equipment prep1->prep2 prep3 3. Don Full PPE (Double Glove Recommended) prep2->prep3 handle1 4. Carefully Weigh Solid or Measure Liquid prep3->handle1 handle2 5. Transfer to Reaction Vessel with Care handle1->handle2 handle3 6. Tightly Reseal Source Container handle2->handle3 clean1 7. Decontaminate Spatula/ Glassware in Hood handle3->clean1 clean2 8. Dispose of Contaminated Items in Labeled Waste clean1->clean2 clean3 9. Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Step-by-step workflow for handling 4-Methoxy-3-(trifluoromethoxy)aniline.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[1]

Spill Cleanup

The appropriate response depends on the size of the spill.

G cluster_decision cluster_small Small Spill (Inside Hood) cluster_large Large Spill (or Outside Hood) spill Spill Occurs size Spill Size? spill->size small1 Absorb with Inert Material (e.g., Vermiculite) size->small1 Small large1 Evacuate Immediate Area size->large1 Large small2 Collect into a Labeled Hazardous Waste Container small1->small2 small3 Decontaminate Area Thoroughly small2->small3 large2 Alert Colleagues and Contact EHS large1->large2 large3 Restrict Access to Area large2->large3

Caption: Decision workflow for responding to a chemical spill.

For any spill, avoid breathing vapors and ensure adequate ventilation.[15] Collect all cleanup materials in a sealed, properly labeled container for hazardous waste disposal.[16][17]

Waste Management and Disposal

Chemical waste containing 4-Methoxy-3-(trifluoromethoxy)aniline must be treated as hazardous.

  • Waste Segregation: Never dispose of this chemical down the drain or in the regular trash.[16][17] All waste, including contaminated consumables (gloves, wipes, pipette tips), must be collected in a designated hazardous waste container.[17]

  • Container Labeling: The waste container must be durable, compatible with the chemical, and kept tightly sealed.[16] It must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methoxy-3-(trifluoromethoxy)aniline".[17]

  • Disposal Protocol: Store the sealed waste container in a designated, well-ventilated secondary containment area until it can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[16][18] Reactive chemicals should never be disposed of in regular trash or down the drain.[19]

By adhering to these detailed procedures, you can effectively mitigate the risks associated with handling 4-Methoxy-3-(trifluoromethoxy)aniline, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Amines.co. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • Rutgers University. (n.d.). Aniline SOP. [Link]

  • Knowledge by Tri. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. [Link]

  • CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Greenbook. (n.d.). Source Dynamics. [Link]

  • University of Florida EH&S. (n.d.). Choosing The Correct PPE. [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]

  • University of California, Santa Barbara EH&S. (n.d.). OSHA Glove Selection Chart. [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • Fisher Scientific. (2024, June 17). Safety Data Sheet for 4-(Trifluoromethoxy)aniline. [Link]

  • University of North Texas Health Science Center. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.